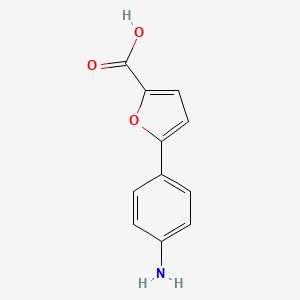

5-(4-Aminophenyl)furan-2-carboxylic acid

Description

5-(4-Aminophenyl)furan-2-carboxylic acid is a bifunctional organic compound characterized by a central furan (B31954) ring substituted with a p-aminophenyl group at the 5-position and a carboxylic acid group at the 2-position. Its structure represents a confluence of three important chemical motifs: a furan core, an aromatic primary amine, and a carboxylic acid. This unique combination makes it a valuable substrate and intermediate in various synthetic and medicinal chemistry research endeavors.

Heterocyclic compounds, which are cyclic structures containing at least one heteroatom (such as oxygen, nitrogen, or sulfur) within the ring, are fundamental to organic chemistry and biochemistry. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. chemimpex.com While it possesses aromatic character due to the delocalization of six π-electrons, its resonance energy is lower than that of benzene, making it more reactive in certain chemical transformations. wikipedia.org

Furan chemistry is a significant branch of heterocyclic chemistry, with furan derivatives being integral components of numerous natural products and synthetically important molecules. wikipedia.org The reactivity of the furan ring is influenced by its substituents. In this compound, the electron-donating aminophenyl group and the electron-withdrawing carboxylic acid group at opposite ends of the furan ring create a polarized electronic structure that influences its reactivity and potential applications.

| Heterocycle | Heteroatom | Aromaticity Comparison |

|---|---|---|

| Benzene | None | Highest |

| Thiophene | Sulfur | High |

| Pyrrole | Nitrogen | Moderate |

| Furan | Oxygen | Lowest |

The utility of this compound in organic synthesis stems from the presence of two distinct and reactive functional groups. This bifunctionality allows it to act as a versatile linker or scaffold, enabling the construction of more complex molecular architectures through sequential or orthogonal chemical reactions. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the primary amine can undergo acylation, alkylation, or diazotization, among other reactions.

Technically, any molecule containing both an amine and a carboxylic acid functional group can be classified as an amino acid. wikipedia.org Therefore, this compound is a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids found in the genetic code. wikipedia.org Its structure is distinct from the common alpha-amino acids where both functional groups are attached to the same carbon.

In synthetic chemistry, this compound can serve as a rigid scaffold for creating peptide mimics (peptidomimetics) or as a unique building block in the synthesis of novel polymers or pharmaceutical agents. The synthesis of peptides or related amide structures requires careful strategy, often involving the use of protecting groups. libretexts.orglibretexts.org For instance, the amino group could be protected (e.g., as a tert-butyloxycarbonyl amide) to allow the carboxylic acid to be selectively coupled with another amine, or vice-versa. libretexts.orglibretexts.org This controlled reactivity is fundamental to its application as a specialized amino acid derivative in constructing larger, well-defined molecules. libretexts.org

The primary aromatic amine group (-NH₂) is a cornerstone of synthetic organic chemistry. researchgate.net Its nucleophilicity allows it to react with a wide array of electrophiles. mdpi.com In the context of this compound, this primary amine can:

Form Amides: React with acyl chlorides or carboxylic acids to form amide bonds, a crucial reaction in the synthesis of pharmaceuticals and polymers. researchgate.netnih.gov

Undergo Nucleophilic Substitution: Act as a nucleophile in substitution reactions with alkyl halides. mdpi.com

Serve as a Precursor to Diazonium Salts: Be converted into a diazonium salt, which is a highly versatile intermediate that can be transformed into a wide variety of other functional groups (e.g., -OH, -CN, -X).

This reactivity makes the primary amine a key handle for introducing molecular diversity and building complex structures from the this compound core.

Research into arylfurancarboxylic acids, the class of compounds to which this compound belongs, has explored several promising directions, particularly in medicinal chemistry and materials science. The furan scaffold is a common feature in many bioactive compounds, and modifying it with different aryl groups is a common strategy in drug discovery. mdpi.com

Key research areas include:

Antimicrobial Agents: 5-Phenyl-furan-2-carboxylic acids have been investigated as potential antitubercular agents that target iron acquisition in Mycobacterium tuberculosis. mdpi.com

Synthesis of Complex Heterocycles: These compounds serve as precursors for synthesizing more elaborate heterocyclic systems, such as 1,3,4-oxadiazoles and triazolothiadiazoles, which are themselves scaffolds of interest in medicinal chemistry. researchgate.net

Development of Bioactive Molecules: Various derivatives of 5-arylfuran-2-carboxylic acids are synthesized and evaluated for a range of biological activities, leveraging the furan core as a bioisostere or pharmacophore element. chemimpex.comresearchgate.net

| Research Area | Application of Arylfurancarboxylic Acids | Example |

|---|---|---|

| Medicinal Chemistry | Development of new antimicrobial drugs | Inhibitors of iron acquisition in M. tuberculosis mdpi.com |

| Synthetic Chemistry | Precursors for multi-ring heterocyclic systems | Synthesis of 1,3,4-oxadiazoles researchgate.net |

| Drug Discovery | Scaffolds for creating libraries of potential drugs | General synthesis of bioactive furan derivatives chemimpex.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

5-(4-aminophenyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,12H2,(H,13,14) |

InChI Key |

PKDGUPGRSRORJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Development of Novel Synthetic Pathways to 5-(4-Aminophenyl)furan-2-carboxylic acid

The development of synthetic routes to this compound has largely focused on building the molecule from smaller, readily available precursors. The key challenge lies in the selective formation of the C-C bond between the furan (B31954) ring and the phenyl group.

Direct synthesis approaches, which would involve the direct coupling of a pre-functionalized furan-2-carboxylic acid with an aniline (B41778) derivative, are not widely reported in the literature. Such a direct coupling would be challenging due to the potential for side reactions and the difficulty in activating the appropriate C-H bonds for cross-coupling. A more common and reliable method involves the synthesis of a nitro-substituted precursor, 5-(4-nitrophenyl)furan-2-carboxylic acid, followed by the reduction of the nitro group. mdpi.com

A plausible synthetic pathway involves a Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid to form methyl 5-(4-nitrophenyl)furan-2-carboxylate. mdpi.com This intermediate is then hydrolyzed to the carboxylic acid, and the nitro group is subsequently reduced to the amine. mdpi.com

The synthesis of this compound can be viewed through the lens of both convergent and divergent strategies.

A divergent synthesis strategy could be envisioned starting from a common intermediate, such as 5-bromofuran-2-carboxylic acid. This intermediate could be subjected to various cross-coupling reactions with different boronic acids to produce a library of 5-aryl-furan-2-carboxylic acids. This approach would be useful for exploring the structure-activity relationships of this class of compounds.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of several key precursors and intermediates.

One of the primary precursors is methyl 5-bromofuran-2-carboxylate . This compound serves as the electrophilic partner in the Suzuki coupling reaction. Another crucial precursor is (4-nitrophenyl)boronic acid , which provides the nitrophenyl moiety. mdpi.com

The reaction between these two precursors, catalyzed by a palladium complex such as bis(triphenylphosphine)palladium(II) dichloride, yields the key intermediate, methyl 5-(4-nitrophenyl)furan-2-carboxylate . mdpi.com

The subsequent hydrolysis of the methyl ester in this intermediate under basic conditions, followed by acidification, affords 5-(4-nitrophenyl)furan-2-carboxylic acid . mdpi.com This nitro-substituted carboxylic acid is the direct precursor to the final product. The final step is the reduction of the nitro group, which can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

| Precursor/Intermediate | Role in Synthesis | Typical Synthesis Method |

| Methyl 5-bromofuran-2-carboxylate | Electrophilic partner in Suzuki coupling | Esterification of 5-bromofuran-2-carboxylic acid |

| (4-Nitrophenyl)boronic acid | Nucleophilic partner in Suzuki coupling | Commercially available or synthesized from 4-nitrobromobenzene |

| Methyl 5-(4-nitrophenyl)furan-2-carboxylate | Intermediate after C-C bond formation | Suzuki coupling of the above precursors mdpi.com |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | Direct precursor to the final product | Hydrolysis of the methyl ester mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes.

While the Suzuki coupling reaction is typically carried out in a solvent such as 1,4-dioxane (B91453), research into solvent-free or reduced-solvent conditions for similar cross-coupling reactions is an active area. mdpi.com For other types of reactions involving furan derivatives, solvent-free conditions have been explored, for instance, in the reaction of 5-chloromethylfurfural (B124360) with sodium azide. researchgate.net Microwave-assisted organic synthesis is another technique that can often be performed with reduced solvent volumes and shorter reaction times, leading to a greener process. sbmu.ac.ir

The palladium catalyst used in the Suzuki coupling is a critical component. mdpi.com Optimization of the catalyst system can lead to more sustainable synthesis. This includes using catalysts with high turnover numbers to reduce the amount of precious metal required. For the reduction of the nitro group, catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) is a greener alternative to stoichiometric reducing agents like tin(II) chloride, as it generates less waste. rsc.orgresearchgate.net The use of biocatalysts, such as enzymes, for specific transformations in the synthesis of furan derivatives is also a promising green chemistry approach, as these reactions are often highly selective and occur under mild conditions. rsc.orgnih.gov

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Safer Solvents | Replacing hazardous solvents like 1,4-dioxane with greener alternatives. | Reduced environmental impact and improved worker safety. |

| Catalysis | Employing highly efficient palladium catalysts and using catalytic hydrogenation for the reduction step. mdpi.comrsc.orgresearchgate.net | Increased reaction efficiency, reduced waste, and avoidance of stoichiometric reagents. |

| Atom Economy | Utilizing reactions with high atom economy, such as addition and coupling reactions. | Maximization of the incorporation of starting materials into the final product. |

| Renewable Feedstocks | Furan-based precursors can often be derived from biomass, a renewable resource. nih.govrsc.org | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

Scalability of Synthetic Routes for Research Applications

Suzuki Coupling: Formation of the carbon-carbon bond between the furan ring and the nitrophenyl group.

Ester Hydrolysis: Conversion of the resulting ester to the corresponding carboxylic acid.

Nitro Group Reduction: Transformation of the nitro group into the target amine functionality.

The scalability of each of these steps is crucial for the successful production of the final compound in the desired quantities for research purposes.

Step 1: Suzuki Coupling for the Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate

The initial step in this synthetic sequence is a palladium-catalyzed Suzuki coupling reaction. This reaction joins methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid. The Suzuki coupling is a widely used and well-understood reaction in organic synthesis, known for its functional group tolerance and generally good yields, making it a strong candidate for scalable synthesis.

For research applications, this reaction can be readily scaled from milligram to multi-gram quantities. A typical laboratory-scale synthesis is detailed in the table below.

| Parameter | Condition |

|---|---|

| Reactants | Methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid |

| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) |

| Base | 2 M Sodium Carbonate (Na₂CO₃) solution |

| Solvent | 1,4-Dioxane |

| Temperature | 90 °C |

| Reaction Time | Overnight |

| Scale | 1.2 mmol |

| Yield | ~20% (after purification) |

Detailed Research Findings: The scalability of the Suzuki coupling is generally favorable. The reagents are commercially available and relatively stable. The reaction is typically conducted under an inert atmosphere to prevent the degradation of the catalyst, which is a standard practice in many research laboratories. While the reported yield after purification is modest, optimization of the catalyst loading, base, and reaction time could lead to improvements. For scaling up, the primary considerations would be efficient stirring and temperature control. The purification of the product is achieved through filtration and flash column chromatography, which are standard and scalable laboratory techniques. mdpi.com

Step 2: Ester Hydrolysis to 5-(4-Nitrophenyl)furan-2-carboxylic Acid

The second step involves the hydrolysis of the methyl ester to the carboxylic acid. This is a robust and high-yielding reaction, typically carried out under basic conditions.

| Parameter | Condition |

|---|---|

| Reactant | Methyl 5-(4-nitrophenyl)furan-2-carboxylate |

| Reagent | Sodium Hydroxide (NaOH) |

| Solvent | Water and Methanol mixture |

| Temperature | Reflux |

| Reaction Time | 3 hours |

| Scale | 0.2 mmol |

| Yield | 80% |

Detailed Research Findings: This hydrolysis step is highly scalable. The reaction conditions are straightforward, and the workup involves acidification to precipitate the carboxylic acid product, followed by extraction. mdpi.com The high yield and the simplicity of the purification process (often just filtration of the precipitated product) make this step amenable to producing larger quantities of the nitro-intermediate. The primary considerations for scaling up would be the management of the exotherm from the initial addition of base and ensuring efficient mixing.

Step 3: Reduction of the Nitro Group to an Amine

The final and crucial step is the reduction of the nitro group of 5-(4-nitrophenyl)furan-2-carboxylic acid to yield the target compound, this compound. Several methods are available for this transformation, with catalytic hydrogenation being one of the most common and scalable for research purposes.

| Parameter | Condition (Representative) |

|---|---|

| Reactant | 5-(4-Nitrophenyl)furan-2-carboxylic acid |

| Catalyst | Palladium on carbon (Pd/C) |

| Hydrogen Source | Hydrogen gas (H₂) or transfer hydrogenation reagent (e.g., ammonium (B1175870) formate) |

| Solvent | Methanol or Ethanol |

| Temperature | Room Temperature |

| Pressure | Atmospheric or slightly elevated |

| Yield | Typically high (>90%) |

Detailed Research Findings: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups and is readily scalable in a research setting. The use of a heterogeneous catalyst like palladium on carbon simplifies the purification process, as the catalyst can be removed by filtration. For gram-scale synthesis, the reaction can be carried out in standard laboratory glassware using a hydrogen-filled balloon or a Parr shaker for reactions requiring higher pressure.

Alternatively, transfer hydrogenation using reagents like ammonium formate (B1220265) or formic acid as the hydrogen source in the presence of a catalyst offers a convenient and scalable option that avoids the need for handling hydrogen gas directly. Other scalable methods for nitro group reduction include the use of metals such as iron in acidic media (e.g., the Béchamp reduction), which can be cost-effective for larger scale preparations. The choice of reduction method will depend on the available equipment and the desired scale of the final product. The purification of the final amine is often straightforward, involving filtration of the catalyst and precipitation or crystallization of the product.

Chemical Reactivity and Transformation Studies

Reactivity of the Amino Group in 5-(4-Aminophenyl)furan-2-carboxylic acid

The presence of an amino group on the phenyl ring attached to the furan (B31954) core imparts nucleophilic character to the molecule. This group is a key site for various chemical modifications, including acyl substitution and derivatization into other nitrogen-containing functional groups.

Nucleophilic Acyl Substitution Reactions

The amino group of this compound can act as a nucleophile, attacking electrophilic acyl compounds such as acyl chlorides and anhydrides. This reaction, a nucleophilic acyl substitution, results in the formation of an amide linkage. For instance, the reaction with acetyl chloride would yield 5-(4-acetamidophenyl)furan-2-carboxylic acid. This transformation is fundamental in peptide synthesis and the creation of various amide-containing compounds. The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.

These acylation reactions are crucial for protecting the amino group or for synthesizing more complex molecules with specific biological activities. The reactivity of the amino group is influenced by the electronic properties of the entire molecule, but it generally behaves as a typical aromatic amine in these transformations.

Derivatization to Amides, Imines, and Other Nitrogen-Containing Functional Groups

Beyond simple acylation, the amino group is a gateway to a variety of nitrogen-containing derivatives.

Amides: As mentioned, reaction with carboxylic acids or their derivatives forms amides. This is one of the most common transformations for primary amines. The direct coupling with a carboxylic acid often requires an activating agent to facilitate the reaction.

Imines: The amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and may be catalyzed by an acid.

Other Derivatives: The amino group can also undergo diazotization when treated with nitrous acid, forming a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the aromatic ring through Sandmeyer or related reactions.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the furan ring is the second major site of reactivity. It can undergo esterification, amide bond formation, reduction, and decarboxylation, highlighting its versatility in synthetic chemistry.

Esterification Reactions, including Methyl Ester Formation

Carboxylic acids are readily converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The methyl ester of this compound, methyl 5-(4-aminophenyl)furan-2-carboxylate, is a common derivative.

The synthesis of the related compound, methyl 5-(4-nitrophenyl)furan-2-carboxylate, has been achieved via a Suzuki coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid. mdpi.com Subsequent hydrolysis of the ester yields 5-(4-nitrophenyl)furan-2-carboxylic acid. mdpi.com The amino derivative can then be obtained by reduction of the nitro group. This demonstrates a viable route to the methyl ester.

Table 1: Example of Esterification Precursor Synthesis

| Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|

Conventional esterification of furan-2,5-dicarboxylic acid has also been performed in methanol with TMSCl, yielding the dimethyl ester. arkat-usa.org

Amide Bond Formation

The carboxylic acid can be activated and reacted with primary or secondary amines to form amides. This is a cornerstone reaction in medicinal chemistry for building complex molecules. Direct reaction with an amine is often inefficient due to acid-base neutralization. Therefore, coupling agents are typically employed.

Common methods for amide bond formation include:

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with amines. For example, 5-arylfuran-2-carboxylic acids have been converted to their corresponding acyl chlorides and subsequently reacted with morpholine. pensoft.net

Use of Coupling Reagents: A wide variety of coupling reagents can facilitate the direct reaction between the carboxylic acid and an amine. These include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt). nih.gov Other reagents such as HATU are also highly effective. nih.gov

Studies on related furan-2-carboxamides show that these compounds can be synthesized in good yields. For instance, N-(4-arylphenyl)furan-2-carboxamides have been prepared from furan-2-carbonyl chloride and substituted anilines. researchgate.net

Table 2: Representative Amide Coupling Reactions with Furan Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Amine | Coupling Method/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Furan-2-carbonyl chloride | 4-Bromoaniline | Et₃N | N-(4-bromophenyl)furan-2-carboxamide | 94% | researchgate.net |

| 2-Furoic acid | 1,4-Diaminobenzene | CDI, THF, 45 °C | N-(4-Aminophenyl)furan-2-carboxamide | - | nih.gov |

Reduction and Decarboxylation Studies

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction.

Reduction: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for reducing carboxylic acids to primary alcohols. libretexts.org The reaction is usually carried out in an anhydrous ether solvent like diethyl ether or THF, followed by an acidic workup. libretexts.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The expected product from the reduction of this compound would be (5-(4-aminophenyl)furan-2-yl)methanol.

Decarboxylation: Furan-2-carboxylic acids can undergo decarboxylation (loss of CO₂) under certain conditions, typically involving heat and sometimes a catalyst. The stability of the furan ring and the electronic nature of its substituents influence the ease of this reaction. The decarboxylation of furan-2-carboxylic acid proceeds via an ipso-substitution pathway, which is a type of electrophilic aromatic substitution. youtube.com The presence of the electron-donating aminophenyl group at the 5-position may affect the conditions required for this transformation.

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, its aromaticity is less pronounced than that of benzene, and it can also behave as a diene in cycloaddition reactions. The substituents at the C2 and C5 positions significantly influence the reactivity of the furan core. In this compound, the electron-donating nature of the aminophenyl group is expected to enhance the electron density of the furan ring, thereby activating it towards electrophilic attack. Conversely, the electron-withdrawing carboxylic acid group deactivates the ring.

Electrophilic aromatic substitution (EAS) in furans preferentially occurs at the C5 position, followed by the C2 position, as these positions are most activated by the ring oxygen. In the case of this compound, both the C2 and C5 positions are already substituted. Therefore, any further electrophilic substitution would be directed to the C3 or C4 positions.

Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the conditions for these reactions must be carefully controlled, as the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening. For instance, nitration is typically carried out with milder reagents like acetyl nitrate to avoid degradation of the furan ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile (E+) | Predicted Major Product | Rationale |

| NO2+ | 5-(4-Aminophenyl)-4-nitrofuran-2-carboxylic acid | The directing effect of the activating aminophenyl group at C5 would favor substitution at the adjacent C4 position. |

| Br+ | 5-(4-Aminophenyl)-4-bromofuran-2-carboxylic acid | Similar to nitration, halogenation is expected to occur at the C4 position due to the influence of the C5 substituent. |

| SO3 | This compound-4-sulfonic acid | Sulfonation would likely proceed at the C4 position, though the acidic conditions could pose a risk to the stability of the furan ring. |

| R+ (Friedel-Crafts) | 4-Alkyl-5-(4-aminophenyl)furan-2-carboxylic acid | Friedel-Crafts alkylation is expected at the C4 position, but the reaction may be challenging due to the deactivating effect of the carboxyl group and potential side reactions. |

Note: The predictions in this table are based on general principles of electrophilic aromatic substitution on substituted furans and have not been experimentally verified for this compound.

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The aromatic character of furan imparts a degree of stability that makes it less reactive as a diene compared to non-aromatic dienes. The reaction is often reversible, and high temperatures may be required, which can also lead to retro-Diels-Alder reactions.

The presence of electron-withdrawing groups on the furan ring generally decreases its reactivity in normal electron-demand Diels-Alder reactions. In this compound, the carboxylic acid at the C2 position acts as such a deactivating group. However, research on other 2-furoic acids has shown that their reactivity in Diels-Alder reactions can be enhanced by converting the carboxylic acid to its corresponding carboxylate salt. This modification increases the electron density of the furan ring, making it a more effective diene. rsc.org

When reacting with a suitable dienophile, such as maleic anhydride or N-substituted maleimides, this compound would be expected to form a 7-oxabicyclo[2.2.1]heptene derivative. The stereoselectivity of the reaction typically favors the formation of the endo isomer under kinetic control, although the exo isomer may be thermodynamically more stable.

Table 2: Potential Diels-Alder Reaction of this compound

| Dienophile | Expected Product | Conditions |

| Maleic Anhydride | 1-(4-Aminophenyl)-4-carboxy-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | High temperature, potentially in the presence of a Lewis acid catalyst or after conversion to the carboxylate salt. |

| N-Phenylmaleimide | 1-(4-Aminophenyl)-4-carboxy-N-phenyl-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | Similar conditions to those with maleic anhydride. |

Note: The products listed are hypothetical and based on the expected reactivity of the furan core in Diels-Alder reactions.

The furan ring is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or oxidizing agents. The stability of the furan nucleus in this compound would be influenced by its substituents. The electron-donating aminophenyl group may stabilize the ring, while the carboxylic acid could potentially participate in or mediate ring-opening pathways.

Acid-catalyzed hydrolysis of the furan ring can lead to the formation of 1,4-dicarbonyl compounds. This process is often initiated by protonation of the furan oxygen, followed by nucleophilic attack of water. For this compound, such a reaction would be complex, and the specific products would depend on the reaction conditions.

Oxidative ring-opening is another potential transformation. Reagents like ozone, potassium permanganate, or hydrogen peroxide can cleave the furan ring, leading to a variety of products, including dicarboxylic acids or their derivatives. The nature of the products formed would be highly dependent on the oxidant used and the reaction conditions.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations provide a deeper understanding of the reaction pathways, transition states, and factors controlling product formation. For the potential transformations of this compound, several mechanistic pathways can be postulated based on analogous systems.

In electrophilic aromatic substitution , the mechanism is expected to proceed via the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The attack of an electrophile at the C4 position would lead to a carbocation that is stabilized by resonance involving the furan oxygen and the aminophenyl group. The subsequent loss of a proton would restore the aromaticity of the furan ring.

For the Diels-Alder reaction , the mechanism is a concerted pericyclic process. The furan ring (diene) and the dienophile approach each other in a specific orientation, leading to the formation of two new sigma bonds simultaneously. The stereochemical outcome (endo vs. exo) is determined by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) in the transition state.

Mechanistic studies of ring-opening reactions would likely involve initial protonation or coordination of a reagent to the furan oxygen, which activates the ring for nucleophilic attack. The subsequent steps would involve bond cleavage and tautomerization to yield the final acyclic product.

While these mechanistic principles are well-established for furan chemistry in general, specific computational and experimental studies on this compound would be necessary to elucidate the precise energy barriers, intermediate structures, and kinetic profiles for its transformations.

Derivatization and Analog Development

Synthesis and Characterization of Esters of 5-(4-Aminophenyl)furan-2-carboxylic acid

The carboxylic acid moiety is a primary target for derivatization, with esterification being a common initial transformation.

The synthesis of ester derivatives, particularly the methyl ester, often begins with the corresponding nitro-analogue, methyl 5-(4-nitrophenyl)furan-2-carboxylate. This precursor is commonly prepared via a palladium-catalyzed Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid. mdpi.com The subsequent step involves the reduction of the nitro group to an amine, typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or by using reducing agents like tin(II) chloride, to yield the target methyl 5-(4-aminophenyl)furan-2-carboxylate. researchgate.net

Other alkyl and aryl esters can be synthesized using standard esterification procedures starting from the parent carboxylic acid. These methods include:

Fischer-Speier Esterification : Refluxing the carboxylic acid with an excess of the desired alcohol (e.g., ethanol, propanol) in the presence of a strong acid catalyst like sulfuric acid.

Reaction with Alkyl Halides : Conversion of the carboxylic acid to its carboxylate salt (e.g., with sodium bicarbonate) followed by nucleophilic substitution with an appropriate alkyl or aryl halide.

A variety of ester derivatives can be prepared using these established synthetic routes.

| Ester Derivative Name | Alkyl/Aryl Group | Potential Synthetic Method |

|---|---|---|

| Methyl 5-(4-aminophenyl)furan-2-carboxylate | Methyl (-CH₃) | Suzuki coupling of nitro-precursor followed by reduction |

| Ethyl 5-(4-aminophenyl)furan-2-carboxylate | Ethyl (-C₂H₅) | Fischer-Speier esterification with ethanol |

| Propyl 5-(4-aminophenyl)furan-2-carboxylate | Propyl (-C₃H₇) | Fischer-Speier esterification with propanol |

| Phenyl 5-(4-aminophenyl)furan-2-carboxylate | Phenyl (-C₆H₅) | Reaction of the corresponding acid chloride with phenol (B47542) |

The characterization of these ester derivatives relies on standard spectroscopic techniques. While detailed experimental data for the full series is not widely published, the expected spectroscopic features can be predicted based on known data for similar compounds, such as methyl 5-(4-nitrophenyl)furan-2-carboxylate. mdpi.com

¹H NMR Spectroscopy : The spectrum for an alkyl ester like methyl 5-(4-aminophenyl)furan-2-carboxylate would show a characteristic singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm. The furan (B31954) ring protons would appear as two doublets in the aromatic region (typically 6.5-7.5 ppm). The protons on the aminophenyl ring would also appear in the aromatic region, with chemical shifts influenced by the electron-donating amino group, generally appearing more upfield compared to their nitro-analogue counterparts.

¹³C NMR Spectroscopy : The carbon spectrum would show a signal for the ester carbonyl carbon around 158-160 ppm. Signals for the furan and phenyl ring carbons would be observed in the 110-155 ppm range, along with a signal for the ester methyl carbon around 52 ppm. mdpi.com

Infrared (IR) Spectroscopy : Key absorption bands would include a strong C=O stretch for the ester group (around 1710-1730 cm⁻¹), N-H stretching bands for the primary amine (two bands in the 3300-3500 cm⁻¹ region), and C-O and C=C stretching vibrations characteristic of the furan and phenyl rings.

Mass Spectrometry : The molecular ion peak in the mass spectrum would confirm the molecular weight of the specific ester derivative. uni.lu

Synthesis and Characterization of Amide Derivatives

The carboxylic acid group can be readily converted into a wide range of amides. The synthesis typically involves a two-step process: activation of the carboxylic acid followed by reaction with a primary or secondary amine. mdpi.com

Common activation methods include:

Conversion to Acid Chloride : Reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 5-(4-aminophenyl)furan-2-carbonyl chloride. This intermediate is then treated with the desired amine. researchgate.net

Use of Coupling Reagents : Direct reaction of the carboxylic acid with an amine in the presence of a coupling reagent like 1,1'-Carbonyldiimidazole (CDI), which activates the acid for nucleophilic attack. nih.gov

These methods allow for the synthesis of a diverse library of amide derivatives from various amines. For instance, the synthesis of N-(4-aminophenyl)furan-2-carboxamide has been achieved by reacting activated furoic acid with 1,4-diaminobenzene. nih.gov

Substitution and Functionalization of the Phenyl Ring

The aminophenyl group is a versatile handle for further structural modifications. The primary amino group (-NH₂) strongly activates the phenyl ring towards electrophilic aromatic substitution and can itself be transformed into other functional groups.

Diazotization Reactions : The amino group can be converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly useful and can be replaced by a wide variety of substituents through reactions like the Sandmeyer reaction (to introduce -Cl, -Br, -CN) or the Schiemann reaction (to introduce -F). Heating the diazonium salt in water yields the corresponding phenol (-OH).

Electrophilic Aromatic Substitution : The amino group is a powerful ortho-, para-directing group. Since the para position is already occupied by the furan ring, electrophilic substitution reactions (e.g., halogenation, nitration) would be directed to the ortho positions (C3' and C5') of the phenyl ring. masterorganicchemistry.com

N-Alkylation and N-Acylation : The amino group can react with alkyl halides or acyl chlorides to form secondary or tertiary amines and amides, respectively, further expanding the library of accessible derivatives.

Modification of the Furan Core

The furan ring itself, while aromatic, possesses a distinct diene character and is susceptible to specific chemical transformations.

Electrophilic Substitution : The furan ring can undergo electrophilic substitution, such as nitration or halogenation. youtube.com In the parent compound, the C5 position is occupied by the phenyl ring and the C2 position by the carboxyl group. The remaining C3 and C4 positions are available for substitution, with the directing effects of the existing groups influencing the regioselectivity.

Diels-Alder Reaction : The diene character of the furan ring allows it to participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienophiles, which represents a significant modification of the core structure. researchgate.net

Ring Opening and Rearrangement : Under specific oxidative conditions, the furan ring can be opened. For example, the "FuTine" multicomponent reaction involves the oxidation of a furan, which then reacts sequentially with a thiol and an amine to generate new N-pyrrole heterocycles, completely transforming the original furan core. bohrium.com

Structure-Activity Relationship (SAR) Studies for Non-Biological Functions

Derivatives of this compound hold potential for applications in material science, where their structural features can be correlated with specific non-biological functions like corrosion inhibition and polymer properties.

Corrosion Inhibition: Furan derivatives have been identified as effective corrosion inhibitors for metals like mild steel in acidic environments. nih.govbanglajol.inforesearchgate.net The inhibitory action is attributed to the adsorption of the molecule onto the metal surface, forming a protective layer. The structure of the inhibitor dictates the efficiency of this process. For derivatives of this compound, a hypothetical SAR study could explore the following:

Effect of the Phenyl Ring Substituent : Electron-donating groups (like -OH, -OCH₃) on the phenyl ring could increase the electron density on the molecule, enhancing its adsorption onto the positively charged metal surface and improving inhibition efficiency. Conversely, electron-withdrawing groups (-NO₂, -CF₃) might decrease efficiency.

Effect of the C2-Functional Group : The nature of the group at the C2 position (acid, ester, or different amides) would influence the molecule's solubility and its mode of interaction with the surface. Amide derivatives with long alkyl chains could enhance the formation of a hydrophobic barrier.

Role of Heteroatoms : The oxygen atom in the furan ring and the nitrogen atom of the amino group can act as centers for adsorption on the metal surface.

| Derivative Feature | Hypothesized Effect on Corrosion Inhibition | Rationale |

|---|---|---|

| Electron-Donating Group (e.g., -OCH₃) on Phenyl Ring | Increased Inhibition | Enhances electron density, promoting stronger adsorption on the metal surface. |

| Electron-Withdrawing Group (e.g., -NO₂) on Phenyl Ring | Decreased Inhibition | Reduces electron density, weakening the interaction with the metal surface. |

| Conversion of -COOH to long-chain amide | Increased Inhibition | Improves surface coverage and creates a hydrophobic layer preventing contact with the corrosive medium. |

| Additional heteroatoms (e.g., sulfur in a thiourea (B124793) derivative) | Increased Inhibition | Provides additional sites for coordination and adsorption to the metal. |

Polymer Properties: Furan-based polymers are being explored as renewable alternatives to petroleum-derived plastics. digitellinc.comsemanticscholar.org this compound is a bifunctional monomer suitable for producing polyamides. The rigid structure of the furan and phenyl rings would impart specific properties to the resulting polymer.

Thermal Stability : The aromatic and heteroaromatic rings are thermally stable. Polyamides derived from this monomer are expected to have high glass transition temperatures (Tg) and good thermal stability, as the rigid backbone restricts chain mobility. mdpi.com

Mechanical Properties : The stiffness of the monomer unit would likely lead to strong, rigid polymer materials, potentially with liquid crystalline properties depending on the polymer architecture. digitellinc.com

By systematically modifying the monomer, for example by introducing flexible alkyl chains between the aromatic units or by creating copolymers, the material properties (e.g., flexibility, solubility, thermal characteristics) could be precisely tuned.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 5-(4-Aminophenyl)furan-2-carboxylic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons of the furan (B31954) and phenyl rings, the amine protons, and the carboxylic acid proton.

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10.0 and 13.0 ppm. The chemical shift of this proton is highly dependent on concentration and the solvent used due to hydrogen bonding.

Furan Protons: The two protons on the furan ring are expected to appear as doublets in the aromatic region, likely between 6.5 and 7.5 ppm. The proton at the 3-position will likely be more downfield than the proton at the 4-position due to the deshielding effect of the adjacent carboxylic acid group. The coupling constant (³JHH) between these two protons is expected to be around 3-4 Hz.

Aminophenyl Protons: The protons on the 4-aminophenyl ring will present as two distinct doublets, characteristic of a para-substituted benzene ring. The two protons adjacent to the amino group are expected to resonate upfield (around 6.6-6.9 ppm) compared to the two protons adjacent to the furan ring (around 7.4-7.7 ppm). The coupling constant (³JHH) for these aromatic protons is typically in the range of 8-9 Hz.

Amine Protons (-NH₂): A broad singlet is anticipated for the amine protons, with a chemical shift that can vary significantly depending on the solvent and concentration, but typically appearing between 3.5 and 5.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Carboxyl Carbon (-COOH): This carbon is expected to have a chemical shift in the range of 160-170 ppm.

Furan Carbons: The five carbons of the furan ring will show distinct signals. The carbon bearing the carboxylic acid group (C2) and the carbon attached to the aminophenyl group (C5) will be the most downfield. The other furan carbons (C3 and C4) will appear at higher field strengths.

Aminophenyl Carbons: The six carbons of the aminophenyl ring will produce four signals due to symmetry. The carbon attached to the furan ring (C1') and the carbon bearing the amino group (C4') will have distinct chemical shifts, as will the two sets of equivalent methine carbons (C2'/C6' and C3'/C5').

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 13.0 (s, 1H) | 160 - 170 |

| Furan-H3 | 7.0 - 7.3 (d, 1H) | ~115 - 125 |

| Furan-H4 | 6.7 - 7.0 (d, 1H) | ~110 - 120 |

| Phenyl-H (ortho to -NH₂) | 6.6 - 6.9 (d, 2H) | ~114 - 118 |

| Phenyl-H (ortho to furan) | 7.4 - 7.7 (d, 2H) | ~125 - 130 |

| -NH₂ | 3.5 - 5.0 (br s, 2H) | - |

| Furan-C2 | - | ~145 - 155 |

| Furan-C5 | - | ~150 - 160 |

| Phenyl-C (ipso to furan) | - | ~120 - 125 |

| Phenyl-C (ipso to -NH₂) | - | ~145 - 150 |

Note: s = singlet, d = doublet, br s = broad singlet. Chemical shifts are referenced to TMS.

To confirm the assignments made from the 1D NMR spectra, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the furan protons (H3 and H4) and between the adjacent protons on the aminophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the protonated carbons of the furan and aminophenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity of the different fragments of the molecule. For instance, correlations would be expected between the furan protons and the carbons of the aminophenyl ring, and between the furan protons and the carboxyl carbon.

Infrared (IR) and Raman Spectroscopy Investigations of Vibrational Modes

IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

-OH Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer.

N-H Stretch (Amine): Two sharp to medium bands are anticipated in the IR spectrum between 3300 and 3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the IR spectrum around 1680-1710 cm⁻¹ for the carbonyl stretch of the carboxylic acid. Conjugation with the furan ring may shift this band to a slightly lower wavenumber.

C=C and C-O Stretches (Aromatic Rings): Multiple bands in the region of 1400-1600 cm⁻¹ in both IR and Raman spectra will correspond to the C=C stretching vibrations of the furan and phenyl rings. C-O stretching of the furan ring will also contribute to this region.

N-H Bend (Amine): A medium intensity band is expected around 1600-1650 cm⁻¹ in the IR spectrum due to the scissoring vibration of the N-H bonds.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| N-H stretch (Amine) | 3300 - 3500 | Medium, Sharp |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| C=C stretch (Aromatic) | 1400 - 1600 | Medium to Strong |

| N-H bend (Amine) | 1600 - 1650 | Medium |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule.

The compound this compound possesses an extended π-conjugated system, which is expected to result in strong UV-Vis absorption. The chromophore consists of the aminophenyl group, the furan ring, and the carboxylic acid group. The primary electronic transitions will likely be π → π* in nature. The presence of the amino group, an electron-donating group, and the carboxylic acid group, an electron-withdrawing group, will likely lead to a significant intramolecular charge transfer (ICT) character in the excited state. A strong absorption band (λmax) is predicted in the UV-A or near-visible region (around 320-380 nm).

Solvatochromism: Due to the expected ICT character of the excited state, the absorption and fluorescence spectra of this compound are likely to exhibit solvatochromism. In more polar solvents, the excited state is expected to be more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. The absorption spectrum may show a less pronounced shift.

pH Sensitivity: The presence of the acidic carboxylic acid group and the basic amino group makes the molecule's electronic properties sensitive to pH. At low pH, the amino group will be protonated (-NH₃⁺), which will significantly alter its electron-donating ability and likely cause a blue-shift (hypsochromic shift) in the absorption and emission spectra. At high pH, the carboxylic acid will be deprotonated (-COO⁻), which could also influence the electronic transitions, potentially leading to a red-shift. The fluorescence intensity is also expected to be pH-dependent.

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for ascertaining the molecular weight and probing the fragmentation pathways of organic molecules. While direct mass spectrometric data for this compound is not extensively detailed in the available literature, analysis of a structurally analogous compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, provides valuable insights into the expected behavior.

High-Resolution Mass Spectrometry (HRMS) analysis of 5-(4-nitrophenyl)furan-2-carboxylic acid has been performed using an ESI/Q-ToF (Electrospray Ionization/Quadrupole-Time of Flight) system. The experimentally determined mass for the protonated molecule [M+H]⁺ was found to be 232.0248, which is in close agreement with the calculated mass of 232.0246 for the molecular formula C₁₁H₇NO₅. mdpi.com This high degree of accuracy confirms the elemental composition of the nitro-analogue.

Based on the general principles of mass spectrometry, the fragmentation of this compound would be expected to follow characteristic pathways for carboxylic acids and aromatic amines. Key fragmentation patterns would likely involve:

Decarboxylation: Loss of the carboxylic acid group (-COOH) as a neutral molecule of CO₂ (44 Da) or the radical ·COOH (45 Da) is a common fragmentation for carboxylic acids. libretexts.orgyoutube.com

Loss of Water: Elimination of a water molecule (H₂O, 18 Da) can occur, particularly in compounds with ortho-substituents capable of hydrogen abstraction. youtube.com

Cleavage of the Phenyl-Furan Bond: Fission of the bond connecting the phenyl and furan rings could lead to fragments corresponding to the aminophenyl cation and the furan-carboxylic acid radical, or vice versa.

Furan Ring Fragmentation: The furan moiety itself can undergo ring-opening and subsequent fragmentation, leading to smaller, characteristic ions.

An interactive data table summarizing the expected key fragments for this compound is presented below.

| Theoretical Fragment | Molecular Formula | Loss from Molecular Ion | Fragment Mass (Da) | Description |

| [M-H₂O]⁺ | C₁₁H₇NO₂ | H₂O | 185.05 | Loss of a water molecule |

| [M-CO]⁺ | C₁₀H₉NO₂ | CO | 175.06 | Loss of carbon monoxide |

| [M-COOH]⁺ | C₁₀H₈N | COOH | 158.06 | Loss of the carboxyl group |

| [C₆H₆N]⁺ | C₆H₆N | C₅H₃O₃ | 92.05 | Aminophenyl cation |

| [C₅H₃O₃]⁺ | C₅H₃O₃ | C₆H₆N | 111.01 | Furan-2-carboxylic acid fragment |

X-ray Diffraction (XRD) Analysis of Crystalline Forms

The crystal structure of 5-(4-nitrophenyl)furan-2-carboxylic acid was determined through synchrotron diffraction data. mdpi.com This analysis revealed that the compound crystallizes with two independent molecules in the asymmetric unit, along with water molecules and an ammonium (B1175870) cation. mdpi.com

Key structural features of the 5-(4-nitrophenyl)furan-2-carboxylic acid crystal include:

Planarity: The furan and phenyl rings in both independent molecules are nearly coplanar. The angle between the best mean planes of the two rings is 4.1(1)° for one molecule and 6.1(1)° for the other. mdpi.com

Hydrogen Bonding: The crystal packing is dominated by an extensive network of hydrogen bonds. These interactions involve the carboxylic acid groups, the nitro groups, the water molecules, and the ammonium cation, creating a tightly bound three-dimensional structure. mdpi.com

π-π Stacking: The planar aromatic rings engage in π-π stacking interactions, further contributing to the stability of the crystal lattice. mdpi.com

The propensity of 5-phenyl-furan-2-carboxylic acids to be sparingly soluble and precipitate quickly often hinders the growth of high-quality crystals suitable for XRD analysis. mdpi.com The successful structure determination of the nitro-analogue was considered a valuable result due to these intrinsic difficulties. mdpi.com

Below is an interactive data table summarizing the crystallographic data for 5-(4-nitrophenyl)furan-2-carboxylic acid.

| Parameter | Value |

| Compound | 5-(4-nitrophenyl)furan-2-carboxylic acid |

| Molecular Formula | C₁₁H₇NO₅ |

| Crystal System | Not specified |

| Space Group | Not specified |

| Key Interactions | Hydrogen bonding, π-π stacking |

| Molecular Geometry | Nearly planar furan and phenyl rings |

Computational and Theoretical Studies on this compound: A Comprehensive Analysis

While computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the properties of novel chemical compounds, published research applying these techniques directly to this compound has not been identified. General computational studies have been conducted on related furan derivatives and aminophenyl compounds, providing a foundational understanding of the behavior of these molecular fragments. However, a specific and detailed analysis for the title compound, as outlined in the requested sections, is absent from the available data.

Therefore, it is not possible to provide in-depth, scientifically accurate information with supporting data tables for the following sections as they pertain directly to this compound:

Computational and Theoretical Studies

Intermolecular Interaction Modeling (e.g., hydrogen bonding, π-stacking)

Without specific research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline. Further experimental and computational research is needed to elucidate the specific properties of 5-(4-Aminophenyl)furan-2-carboxylic acid.

Applications in Materials Science and Advanced Functional Materials

Integration of 5-(4-Aminophenyl)furan-2-carboxylic acid into Polymeric Structures

The presence of both an amine and a carboxylic acid group on a rigid aromatic backbone makes this compound an ideal candidate for polymerization reactions, enabling its integration into various polymer structures either as a primary building block or as a modifying agent.

This compound can serve as an AB-type monomer for the synthesis of polyamides. The carboxylic acid group of one monomer can react with the amino group of another through polycondensation to form a long-chain furan-containing aromatic polyamide. These polymers are of significant interest as bio-based alternatives to traditional petroleum-derived engineering plastics. magtech.com.cnrsc.org The incorporation of the furan (B31954) ring into the polymer backbone can enhance thermal stability and mechanical properties. researchgate.net

Furthermore, this compound can be used in conjunction with other monomers to create copolymers. For instance, it can be polymerized with dianhydrides to form poly(amic acid)s, which are then cyclized to produce polyimides. researchgate.netresearchgate.netnih.gov Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace and electronics industries. core.ac.uk The furan moiety, derived from renewable resources, offers a sustainable alternative to the purely petroleum-based monomers typically used in high-performance polymers. nih.govmdpi.com

| Polymer Type | Co-monomer(s) | Key Polymer Properties | Potential Applications |

|---|---|---|---|

| Aromatic Polyamide (Aramids) | Self-condensation (AB-type monomer) | High thermal stability, good mechanical strength, potential for bio-based origin. rsc.orgresearchgate.net | Engineering thermoplastics, automotive components, packaging. researchgate.net |

| Polyimide | Aromatic Tetracarboxylic Dianhydrides (e.g., PMDA, 6FDA) nih.govcore.ac.uk | Excellent thermal stability (>400°C), high glass transition temperature, chemical resistance. researchgate.netresearchgate.net | Aerospace components, flexible electronics, high-temperature coatings. core.ac.uk |

| Copolyamide | Aliphatic or Aromatic Diamines and Dicarboxylic Acids | Tailorable properties (flexibility, solubility) by adjusting co-monomer ratio. magtech.com.cn | Fibers, films, molding compounds. |

The reactive amine and carboxylic acid functionalities allow this compound to function as a cross-linking or curing agent for other polymer systems, such as epoxy resins. digitellinc.com Epoxy resins require a curing agent to form a three-dimensional, cross-linked network, which imparts strength, rigidity, and thermal resistance. digitellinc.comresearchgate.net The primary amine group can react with the oxirane rings of epoxy precursors in a ring-opening addition reaction. digitellinc.com

This cross-linking ability is particularly valuable for creating high-performance thermosets. The incorporation of the furan-phenyl structure can increase the char yield of the resulting material at high temperatures, which enhances fire resistance. digitellinc.com Furan-based epoxy networks have shown promise as sustainable alternatives to conventional bisphenol A (BPA) based epoxies. digitellinc.comdigitellinc.com

| Polymer System | Reactive Group Utilized | Effect of Cross-linking | Resulting Material |

|---|---|---|---|

| Epoxy Resins (e.g., DGEBA) | Amino group (-NH₂) | Forms a rigid 3D network, enhances thermal stability and mechanical strength. digitellinc.com | High-performance thermosets, adhesives, composites. digitellinc.com |

| Polyurethanes | Amino group (-NH₂) | Acts as a chain extender or cross-linker with isocyanate groups. | Thermoset elastomers, foams. |

| Polyesters | Carboxylic acid group (-COOH) | Can be incorporated to introduce branching or cross-linking sites. | Modified polyester (B1180765) resins. |

Development of Organic Semiconductor Materials Utilizing Derivatives

Furan-containing π-conjugated molecules are a promising class of organic semiconductors due to the electron-rich nature of the furan ring, which facilitates charge transport. researchgate.net Derivatives of this compound can be designed and synthesized to serve as active components in organic electronic devices. The furan ring acts as an effective π-linker, and its integration into larger conjugated systems can significantly influence the material's photophysical and electrochemical properties. researchgate.net

By modifying the amino and carboxylic acid groups, researchers can tune the electronic characteristics of the molecule. For example, the carboxylic acid can be esterified or converted to an amide to attach different functional groups, while the amine can be acylated or used as a point of attachment for other aromatic systems. These modifications can alter the frontier molecular orbital (FMO) energy levels (HOMO and LUMO), which is crucial for optimizing performance in devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). researchgate.netresearchgate.net Furan-based semiconductors have been shown to exhibit good charge carrier mobility and high photoluminescence quantum yields. researchgate.netresearchgate.net

Design of Supramolecular Architectures and Frameworks

The dual functionality of this compound makes it an excellent ligand for the construction of supramolecular structures, including metal-organic frameworks (MOFs). researchgate.net MOFs are crystalline materials composed of metal ions or clusters coordinated to organic linkers, forming one-, two-, or three-dimensional porous networks. researchgate.netnih.gov

Role in Self-Assembly Processes and Nanomaterials

The molecular structure of this compound is conducive to self-assembly into well-defined nanomaterials. This process is driven by non-covalent interactions, primarily hydrogen bonding and π-π stacking. The carboxylic acid group can form strong, directional hydrogen bonds with neighboring molecules, often leading to dimer or catemer motifs. nih.govresearchgate.net Simultaneously, the amino group can participate in further hydrogen bonding, creating extended networks.

The flat, aromatic furan and phenyl rings facilitate intermolecular π-π stacking, which helps to organize the molecules into ordered one- or two-dimensional structures, such as nanofibers, ribbons, or sheets. nih.gov The interplay between these forces allows for the bottom-up fabrication of complex nanostructures from molecular building blocks. Such self-assembled materials are of interest for applications in sensing, electronics, and biomaterials.

Application in Smart Materials and Responsive Systems

"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their properties in response to small external triggers. nih.govnih.gov The incorporation of this compound into a polymer backbone can impart stimuli-responsive behavior, specifically sensitivity to pH.

The carboxylic acid group is acidic, while the amino group is basic. In acidic conditions, the amino group becomes protonated (-NH₃⁺), and in basic conditions, the carboxylic acid group becomes deprotonated (-COO⁻). When this monomer is part of a polymer chain, these changes in ionization state can cause drastic alterations in the polymer's conformation and solubility. nih.gov For example, a hydrogel containing these functional groups could swell or collapse in response to changes in the surrounding pH. mdpi.com This property is highly desirable for applications such as controlled drug delivery, where a change in the physiological environment (e.g., the lower pH of a tumor) could trigger the release of a therapeutic agent. nih.govmdpi.com

| Stimulus | Responsive Moiety | Molecular Change | Macroscopic Response in Polymer | Potential Application |

|---|---|---|---|---|

| Low pH (Acidic) | Amino group (-NH₂) | Protonation to -NH₃⁺ | Increased hydrophilicity, swelling, conformational change. nih.gov | Drug release in acidic environments (e.g., tumors, endosomes). mdpi.com |

| High pH (Basic) | Carboxylic acid group (-COOH) | Deprotonation to -COO⁻ | Increased hydrophilicity, swelling, dissolution. nih.gov | pH-triggered sensors, smart coatings. |

Role in Catalysis Research

Use as a Ligand in Metal-Organic Catalysis

The presence of both a carboxylic acid and an amino group makes 5-(4-aminophenyl)furan-2-carboxylic acid a promising candidate for a bidentate or polydentate ligand in the formation of metal-organic complexes. Such ligands are crucial in coordination chemistry and can form stable complexes with a variety of transition metals. nih.gov The geometry and electronic properties of these complexes are key to their potential catalytic activity. jns.edu.af

The synthesis of metal complexes with ligands containing carboxylate and amine functionalities is a well-established area of research. Typically, these syntheses involve the reaction of the ligand with a metal salt in a suitable solvent, often under reflux conditions. nih.gov The resulting metal complexes can be characterized using a range of spectroscopic and analytical techniques, including:

FT-IR Spectroscopy: To confirm the coordination of the metal to the ligand's functional groups.

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution.

Elemental Analysis: To determine the empirical formula of the complex.

Magnetic Susceptibility Measurements: To understand the magnetic properties of the metal center.

While specific metal complexes of this compound are not extensively documented in the literature, the general methods for synthesis and characterization are well-known for similar ligands. researchgate.net

Application as an Organocatalyst

The bifunctional nature of this compound, possessing both a Brønsted acid (carboxylic acid) and a Lewis base (amino group), suggests its potential as an organocatalyst. Such molecules can facilitate reactions through hydrogen bonding or by acting as proton donors or acceptors. However, a review of the current scientific literature does not yield specific examples of this compound being employed as an organocatalyst.

Support for Heterogeneous Catalysts

The structure of this compound could potentially allow it to be used as a support for heterogeneous catalysts. The carboxylic acid and amino groups could serve as anchoring points to immobilize metal nanoparticles or complexes onto a solid support. This approach can enhance catalyst stability and recyclability. cnr.it Despite this potential, there is no direct research in the available literature describing the use of this compound as a support for heterogeneous catalysts.

Catalytic Applications of Derivatives of this compound

While information on the catalytic use of this compound itself is scarce, several of its structural derivatives are significant in the field of catalysis, particularly in the conversion of biomass into valuable chemicals.

A key derivative is furan-2,5-dicarboxylic acid (FDCA) , which can be considered a dicarboxylic acid analogue. FDCA is a major bio-based platform chemical, often produced from the oxidation of 5-hydroxymethylfurfural (HMF). researchgate.net The catalytic production of FDCA is a topic of intense research, with various heterogeneous catalysts being developed, including those based on noble metals like gold, palladium, and ruthenium, as well as non-noble metal oxides. cnr.ittue.nlrmit.edu.au FDCA is a crucial monomer for the production of bio-based polymers like polyethylene furanoate (PEF), a sustainable alternative to petroleum-based PET. cnr.it

The catalytic pathways from HMF to FDCA often involve intermediates that are also derivatives of furan-2-carboxylic acid, such as 5-formylfuran-2-carboxylic acid (FFCA) and 5-hydroxymethylfuran-2-carboxylic acid (HMFCA) . tue.nlnih.gov The selective catalytic synthesis of these intermediates is also an area of active research. researchgate.nettue.nl

Another relevant derivative is 5-aminomethyl-2-furancarboxylic acid (AMFC) , which can be synthesized from HMF through a hybrid catalytic pathway that combines homogeneous oxidation and heterogeneous reductive amination. researchgate.netrsc.org AMFC is a promising bio-based monomer for the production of polyamides. researchgate.net

The table below summarizes some of the key derivatives and their relevance in catalysis.

| Compound Name | Role in Catalysis |

| Furan-2,5-dicarboxylic acid (FDCA) | Product of catalytic oxidation of HMF; monomer for biopolymers. cnr.itresearchgate.net |

| 5-Formylfuran-2-carboxylic acid (FFCA) | Intermediate in the catalytic oxidation of HMF to FDCA. tue.nlresearchgate.net |

| 5-Hydroxymethylfuran-2-carboxylic acid (HMFCA) | Intermediate in the catalytic oxidation of HMF to FDCA. tue.nlnih.gov |

| 5-Aminomethyl-2-furancarboxylic acid (AMFC) | Synthesized via hybrid catalysis from HMF; a bio-based monomer. researchgate.netrsc.org |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | A precursor in the synthesis of related furan (B31954) compounds. mdpi.com |

| 5-Methyl-2-furancarboxylic acid (MFA) | Synthesized via selective hydrogenolysis of HMFCA. researchgate.net |

Chemosensor and Probe Development

Design Principles for Analyte Detection

The design of chemosensors based on 5-(4-Aminophenyl)furan-2-carboxylic acid adheres to fundamental principles of molecular recognition and signal transduction. The core concept involves the interaction of the analyte with the sensor molecule, leading to a detectable change in the sensor's physical or chemical properties. In the case of this particular compound, the amino group on the phenyl ring can serve as a binding site for metal ions or other electrophilic species. The furan-2-carboxylic acid part of the molecule can also participate in analyte binding through its carboxylic acid group.

Development of Fluorescent Chemosensors for Ions and Small Molecules

Fluorescent chemosensors are highly valued for their sensitivity and the variety of ways in which a signal can be modulated. For a molecule like this compound to function as a fluorescent sensor, it must exhibit changes in its fluorescence properties upon interaction with a target analyte. These changes can manifest as an increase (chelation-enhanced fluorescence, CHEF) or decrease (chelation-enhanced quenching, CHEQ) in fluorescence intensity, or a shift in the emission wavelength.

While specific studies on fluorescent chemosensors derived directly from this compound are not extensively documented in publicly available research, the structural motifs present in the molecule are commonly found in established fluorescent probes. For instance, the aminophenyl group is a well-known electron-donating group that can influence the intramolecular charge transfer (ICT) characteristics of a fluorophore. The binding of an analyte to this amino group can alter the ICT process, thereby modulating the fluorescence output.

Colorimetric Chemosensors Based on this compound

Colorimetric chemosensors offer the advantage of enabling analyte detection through a simple visual color change, which can often be observed with the naked eye. The development of colorimetric sensors using this compound would rely on analyte-induced changes in its absorption spectrum in the visible region.

The interaction of a target analyte with the sensor molecule can lead to the formation of a new chemical species with a different color. For example, the coordination of a metal ion to the amino and/or carboxyl groups of this compound could form a complex that absorbs light at a different wavelength compared to the free molecule. This shift in the absorption maximum would result in a visible color change.

Performance Evaluation, Selectivity, and Sensitivity Studies

The performance of any chemosensor is critically evaluated based on its selectivity and sensitivity. Selectivity refers to the sensor's ability to respond to a specific analyte in the presence of other potentially interfering species. Sensitivity is a measure of how small a concentration of the analyte can be reliably detected.

For a chemosensor based on this compound, selectivity would be determined by the specific nature of the binding interaction between the molecule and the target analyte. The size, charge, and coordination preferences of the analyte would all play a role in the selectivity of the sensor.

Sensitivity is often quantified by the limit of detection (LOD), which is the lowest concentration of an analyte that can be distinguished from a blank sample with a certain level of confidence. The sensitivity of a fluorescent or colorimetric sensor is influenced by factors such as the quantum yield of fluorescence and the molar absorptivity of the sensor-analyte complex.

| Analyte | Sensor | Detection Method | Limit of Detection (LOD) | Interfering Ions |

| Metal Ion A | Sensor X | Fluorescence | 10 nM | Ion B, Ion C |

| Small Molecule Y | Sensor Z | Colorimetry | 5 µM | Molecule W |

This table is for illustrative purposes only and does not represent actual experimental data for this compound-based chemosensors.

Molecular Recognition and Host Guest Chemistry

Investigation of Non-Covalent Interactions (Hydrogen Bonding, π-Stacking)

The molecular architecture of 5-(4-Aminophenyl)furan-2-carboxylic acid is conducive to a variety of non-covalent interactions that are essential for molecular recognition and the formation of well-defined supramolecular assemblies. The key interactions include hydrogen bonding and π-stacking.

The amino (-NH2) group and the carboxylic acid (-COOH) group are primary sites for hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor (through the hydroxyl proton) and a hydrogen bond acceptor (through the carbonyl oxygen and the hydroxyl oxygen). Similarly, the amino group can donate two hydrogen atoms and the nitrogen atom can accept a hydrogen bond. This dual functionality allows for the formation of intricate and robust hydrogen-bonded networks. For instance, the carboxylic acid groups can form dimeric structures with other carboxylic acid molecules or interact with the amino groups of neighboring molecules.

The aromatic system, composed of a furan (B31954) ring and a phenyl ring, is central to the molecule's ability to engage in π-stacking interactions . These interactions occur between the electron-rich π-systems of aromatic rings and are a significant driving force in the organization of molecules in the solid state and in solution. The planarity of the furan and phenyl rings in similar structures suggests that this compound can readily participate in π-π stacking. The specific orientation of the stacked rings (e.g., parallel-displaced or T-shaped) will depend on the electronic nature of the interacting molecules.

While direct crystallographic studies on this compound are not extensively reported, research on the closely related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, reveals a dense network of hydrogen bonds and tight π-π stacking forces governing its crystal packing. In this analogue, the furan and phenyl rings are nearly coplanar, which facilitates strong π-π interactions with centroid-centroid distances between phenyl rings of approximately 3.60 Å to 3.88 Å. It is reasonable to infer that this compound would exhibit similar structural characteristics, with the amino group providing additional hydrogen bonding capabilities compared to the nitro group.

Formation of Supramolecular Complexes with Various Guests

The diverse array of functional groups and the rigid structure of this compound make it a versatile host molecule capable of forming supramolecular complexes with a range of guest molecules. The binding of these guests is driven by a combination of the non-covalent interactions discussed previously.

The carboxylic acid moiety can interact with guests that are hydrogen bond acceptors or donors. For example, it can form strong hydrogen bonds with amides, pyridines, and other carboxylic acids. Furthermore, upon deprotonation to a carboxylate, it can act as a binding site for metal cations or organic cations through electrostatic interactions and coordination bonds.

The amino group can engage in hydrogen bonding with oxygen- or nitrogen-containing guests, such as alcohols, ethers, and ketones. Its basic nature also allows for protonation, creating an ammonium (B1175870) cation that can bind anionic guests through electrostatic interactions.

The aromatic furan and phenyl rings create a π-rich surface that can interact with electron-deficient aromatic guests through π-π stacking. Conversely, the electron-donating nature of the amino group enhances the electron density of the phenyl ring, favoring interactions with electron-poor aromatic systems.

The table below conceptualizes the potential formation of supramolecular complexes between this compound (Host) and various types of guest molecules, highlighting the primary interactions involved.

| Guest Type | Example Guest Molecule | Primary Interaction(s) with Host |

| Organic Acid | Benzoic Acid | Hydrogen Bonding |

| Organic Base | Pyridine | Hydrogen Bonding, π-Stacking |

| Neutral Molecule | 1,4-Dinitrobenzene | π-Stacking |

| Metal Cation | Silver(I) (Ag+) | Coordination with Carboxylate and Amino Group |

| Anion | Chloride (Cl-) | Hydrogen Bonding with Protonated Amino Group |

Design of Host-Guest Systems for Selective Binding

The rational design of host-guest systems for the selective binding of specific molecules is a major goal in supramolecular chemistry. The structural and functional attributes of this compound provide a solid foundation for the development of such systems.

The linear and rigid nature of the molecule makes it an excellent building block for creating well-defined cavities and clefts when assembled into larger supramolecular structures. By controlling the self-assembly process, it is possible to create hosts with specific sizes and shapes that are complementary to a target guest molecule.